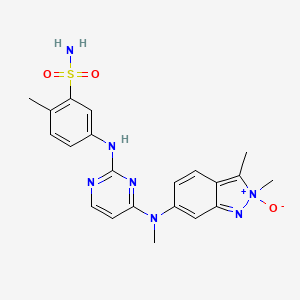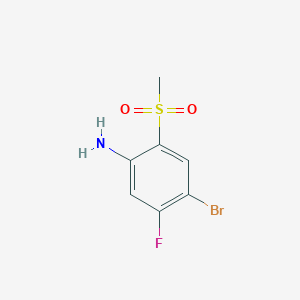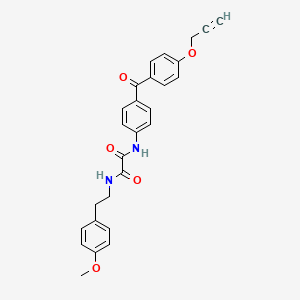
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile is a heterocyclic compound featuring a cyclopropane ring attached to a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile typically involves the cyclization of acylhydrazides with carboxylic acid derivatives. One common method includes the reaction of an acylhydrazide intermediate with cyanogen bromide or di(benzotriazol-1-yl)methanimine under controlled conditions . Another approach involves the dehydration of acylsemicarbazide using more stringent conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The oxadiazole ring can participate in electrophilic substitution reactions, often leading to the formation of substituted derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the oxadiazole ring.
Thermal and Photochemical Reactions: These reactions can lead to the formation of different structural isomers and derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids or bases for substitution reactions, and specific catalysts for thermal and photochemical reactions .
Major Products: The major products formed from these reactions are typically substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for DNA replication and cell proliferation.
Pathways Involved: It affects pathways like the NF-kB signaling pathway and tubulin polymerization, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical reactivity and stability.
1,2,3-Oxadiazole and 1,2,5-Oxadiazole: These isomers are less studied but also exhibit interesting biological properties.
Other Derivatives: Compounds like oxacillin, sulfamethoxazole, and acivicin contain oxadiazole rings and are known for their antibacterial and antiviral activities.
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-6(1-2-6)5-9-8-4-10-5/h4H,1-2H2 |
InChI Key |
DHIQBXXYAWGVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)


![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)


![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)


![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
